molecular formula C16H28N4O3S B5592110 N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5592110
M. Wt: 356.5 g/mol
InChI Key: VLKZBQHBHMYRPM-LSDHHAIUSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives involves multiple steps, including the combination of specific pyrrolidinyl and pyrazolyl groups. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized to explore their biological activities, demonstrating the complexity and potential of such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, reveals intricate configurations and hydrogen bonding patterns, contributing to the understanding of their potential interactions and stability (Jacobs et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures have been examined for their reactivity and chemical properties. For example, the rearrangement of threonine and serine-based N-sulfonamides under certain conditions yields chiral pyrrolidin-3-ones, highlighting the potential for diverse chemical transformations (Králová et al., 2019).

Physical Properties Analysis

The synthesis and analysis of compounds such as (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]-5-[(methanesulfonyloxy)methyl]-2-pyrrolidinone provide insights into the physical properties and synthesis feasibility of methanesulfonamide derivatives, showcasing their practicality and potential applications (Yee et al., 2002).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, such as their reactivity and interaction with various substrates and catalysts, are crucial for understanding their potential applications. Studies on compounds like nicotinium methane sulfonate (NMS) reveal the versatility and catalytic capabilities of these molecules, further emphasizing their significance in chemical synthesis and applications (Tamaddon & Azadi, 2018).

properties

IUPAC Name

N-[(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3S/c1-6-7-20-12(4)13(8-17-20)16(21)19-9-14(11(2)3)15(10-19)18-24(5,22)23/h8,11,14-15,18H,6-7,9-10H2,1-5H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZBQHBHMYRPM-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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